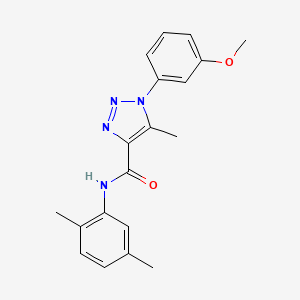
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol
Overview
Description
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzimidazole moiety linked to a quinoline structure, which is further substituted with a phenyl group and a chlorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Quinoline Synthesis: The quinoline ring is formed through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzimidazole and quinoline moieties are then coupled through a nucleophilic substitution reaction, where the benzimidazole sulfur atom attacks the quinoline carbon atom.
Final Substitution: The phenyl and chlorine substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in organic solvents or in the presence of catalysts.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced aromatic rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol involves its interaction with specific molecular targets within biological systems. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The quinoline structure can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cell death.
Comparison with Similar Compounds
- 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)ethylamine
- 4-(1H-benzimidazol-2-ylsulfanyl)aniline
Comparison: Compared to these similar compounds, 3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol exhibits unique properties due to the presence of the quinoline ring and the phenyl and chlorine substituents. These structural features enhance its ability to interact with biological targets and improve its stability and solubility, making it a more versatile compound for various applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(27)24-16)28-22-25-17-8-4-5-9-18(17)26-22/h1-12H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUGJLQCACEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4738114.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate](/img/structure/B4738121.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4738122.png)
![4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4738141.png)
![2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B4738149.png)
![9-[4-(DIMETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE](/img/structure/B4738159.png)
![N-{2-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4738161.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4738170.png)
![4-{[4-(3-chlorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B4738177.png)
![ethyl 5'-{[(allylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4738186.png)
![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B4738194.png)

